N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 8-hydroxyquinoline. The synthetic route may involve:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 8-hydroxyquinoline under acidic or basic conditions to form an intermediate.
Amidation: The intermediate is then subjected to amidation with 2-methylpropanamide under controlled conditions to yield the final product.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Materials Science: Its unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide include:
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Known for its therapeutic properties.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various bioactive compounds.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13(2)22(26)24-19(15-8-10-17(27-3)18(12-15)28-4)16-9-7-14-6-5-11-23-20(14)21(16)25/h5-13,19,25H,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGKZZCJXZJTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C3=C(C=CC=N3)C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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